3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione 3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC1061975
InChI: InChI=1S/C20H17BrN2O2S/c1-14-12-16(21)10-11-17(14)22-13-23-19(24)18(26-20(23)25)9-5-8-15-6-3-2-4-7-15/h2-12,22H,13H2,1H3/b8-5+,18-9+
SMILES: CC1=C(C=CC(=C1)Br)NCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O
Molecular Formula: C20H17BrN2O2S
Molecular Weight: 429.3 g/mol

3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Inhibitors

Cat. No.: VC1061975

Molecular Formula: C20H17BrN2O2S

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Bromo-2-methylanilino)methyl]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione -

Molecular Formula C20H17BrN2O2S
Molecular Weight 429.3 g/mol
IUPAC Name (5E)-3-[(4-bromo-2-methylanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C20H17BrN2O2S/c1-14-12-16(21)10-11-17(14)22-13-23-19(24)18(26-20(23)25)9-5-8-15-6-3-2-4-7-15/h2-12,22H,13H2,1H3/b8-5+,18-9+
Standard InChI Key LTZJRFUZALMWKK-HYZSBJHASA-N
Isomeric SMILES CC1=C(C=CC(=C1)Br)NCN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=O
SMILES CC1=C(C=CC(=C1)Br)NCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O
Canonical SMILES CC1=C(C=CC(=C1)Br)NCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O

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